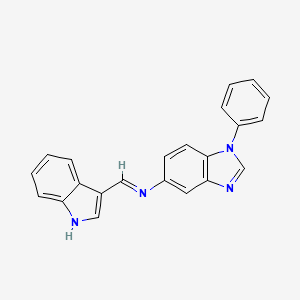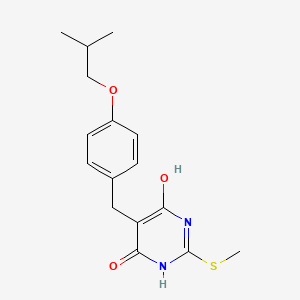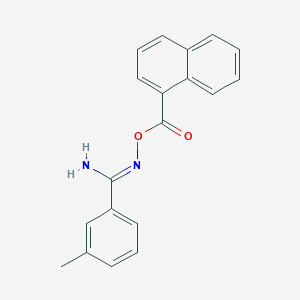
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine, also known as IBZ, is a synthetic compound that belongs to the benzimidazole family. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine is not fully understood. However, it is believed that its pharmacological properties are due to its ability to interact with specific cellular targets, such as enzymes and receptors. N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of inflammatory mediators and cancer cell growth.
Biochemical and Physiological Effects
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of certain enzymes involved in cell signaling pathways. N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine in laboratory experiments is its broad spectrum of biological activities. This makes it a useful tool for investigating a range of cellular processes and disease states. However, one limitation of using N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine. One area of interest is the development of more efficient synthesis methods for N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine, which could help to facilitate its use in larger-scale studies. Another potential future direction is the investigation of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine's potential use in combination therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine and its potential applications in the treatment of neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine involves the condensation of 1-phenyl-1H-benzimidazole-5-amine and indole-3-carbaldehyde in the presence of a suitable catalyst. This reaction leads to the formation of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine as a yellowish-green solid.
Aplicaciones Científicas De Investigación
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-N-(1-phenylbenzimidazol-5-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4/c1-2-6-18(7-3-1)26-15-25-21-12-17(10-11-22(21)26)23-13-16-14-24-20-9-5-4-8-19(16)20/h1-15,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUMYTVSSLLRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-N-(1-phenylbenzimidazol-5-yl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5719405.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5719419.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)

![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)
